molecular formula C22H19N3O6 B11012866 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No.: B11012866
M. Wt: 421.4 g/mol
InChI Key: ZONNHXGVZSIJDY-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chromen-2-one and quinazolinone moieties in the molecule suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves the following steps:

    Synthesis of the chromen-2-one moiety: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride or other acylating agents under acidic or basic conditions.

    Synthesis of the quinazolinone moiety: This involves the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling of the two moieties: The final step involves the coupling of the chromen-2-one and quinazolinone moieties through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Use in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide likely involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in various biological processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the quinazolinone moiety.

    N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide: Lacks the chromen-2-one moiety.

    7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl derivatives: Variations in the acetamide linkage or substitution patterns.

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)acetamide

InChI

InChI=1S/C22H19N3O6/c1-11-13-5-7-17(29-2)20(30-3)19(13)31-22(28)14(11)9-18(26)25-12-4-6-16-15(8-12)21(27)24-10-23-16/h4-8,10H,9H2,1-3H3,(H,25,26)(H,23,24,27)

InChI Key

ZONNHXGVZSIJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

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